N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide
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Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C22H25FN4O4 and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.18598345 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide, often referred to in research contexts as a benzodioxole derivative, has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzodioxole moiety, a piperazine ring, and an ethylenediamine backbone. This combination of functional groups is believed to contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C20H25N3O2 |
Molecular Weight | 341.43 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases, which are crucial in cell signaling pathways. For instance, it may selectively inhibit Src family kinases (SFKs), which are implicated in cancer progression and metastasis .
- Modulation of Receptors : It may interact with neurotransmitter receptors due to the presence of the piperazine moiety, potentially influencing neurological pathways and exhibiting anxiolytic or antidepressant effects.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi, although detailed mechanisms remain to be elucidated.
Case Studies and Experimental Data
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways .
- Pharmacokinetics : Studies on the pharmacokinetic profile reveal that the compound has favorable absorption characteristics with a half-life conducive for therapeutic applications. Its bioavailability is enhanced when administered orally .
- Toxicological Studies : Toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal adverse effects in animal models. However, further studies are needed to establish long-term safety profiles .
Summary of Biological Activities
The following table summarizes key biological activities reported in various studies:
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O4/c1-26-8-10-27(11-9-26)18(15-2-7-19-20(12-15)31-14-30-19)13-24-21(28)22(29)25-17-5-3-16(23)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEZKKPDFGVIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.